8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052550-82-9
VCID: VC5781333
InChI: InChI=1S/C9H10N4S.ClH/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8;/h4,11H,1-3H2,(H2,10,12,13);1H
SMILES: C1CNCC2=C1C3=C(N=CN=C3S2)N.Cl
Molecular Formula: C9H11ClN4S
Molecular Weight: 242.73

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride

CAS No.: 1052550-82-9

Cat. No.: VC5781333

Molecular Formula: C9H11ClN4S

Molecular Weight: 242.73

* For research use only. Not for human or veterinary use.

8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride - 1052550-82-9

Specification

CAS No. 1052550-82-9
Molecular Formula C9H11ClN4S
Molecular Weight 242.73
IUPAC Name 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine;hydrochloride
Standard InChI InChI=1S/C9H10N4S.ClH/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8;/h4,11H,1-3H2,(H2,10,12,13);1H
Standard InChI Key QWJDBSQNHLVXGS-UHFFFAOYSA-N
SMILES C1CNCC2=C1C3=C(N=CN=C3S2)N.Cl

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound’s IUPAC name, 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride, delineates its tricyclic backbone comprising fused 5-, 6-, and 7-membered rings. The "thia" designation indicates a sulfur atom at position 8, while three nitrogen atoms occupy positions 4, 6, and 11. The hydrochloride salt forms via protonation of the amine group, improving aqueous solubility.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1052550-82-9
Molecular FormulaC₉H₁₁ClN₄S
Molecular Weight242.73 g/mol
IUPAC Name8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride
Standard InChIInChI=1S/C₉H₁₀N₄S.ClH/c10-8-7-5-1-2-11-3-6(5)14-9(7)13

The tricyclic core imposes significant steric strain, influencing reactivity and interaction with biological targets. X-ray crystallography or NMR studies would further clarify bond angles and conformations, though such data are absent in current literature.

Synthesis and Preparation

Synthetic Routes

The synthesis of 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine involves multistep heterocyclic condensation reactions. Starting materials likely include thiophene or pyridine derivatives, subjected to cyclization under catalytic conditions. A reported method involves reacting a disulfonamide precursor with 1,2-dibromoethane to form the 11-membered macrocyclic intermediate, followed by ring contraction and functionalization .

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid, precipitating the ionic form for purification. Stoichiometric hydrates of the monohydrochloride salt are common, as seen in related CADA (cyclotriazadisulfonamide) compounds .

Challenges in Optimization

Achieving regioselectivity in tricyclic formation remains a hurdle. Palladium-catalyzed cyclizations, effective for analogous macrocycles , may require tailored ligands to avoid byproducts. Computational modeling, as applied to N-heterocyclic carbene catalysts , could predict transition states and optimize reaction conditions.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water, DMSO) compared to the free base. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at controlled pH and temperature.

Spectroscopic Characterization

While detailed spectra are unavailable, analogous compounds show characteristic IR absorptions for N–H (3300 cm⁻¹) and C–S (700 cm⁻¹) bonds. Mass spectrometry would confirm the molecular ion peak at m/z 242.73.

Biological Activity and Applications

Comparative Analysis with CADA Compounds

CADA macrocycles share features with this compound:

  • Structural Similarities: Both incorporate nitrogen-rich heterocycles and sulfonamide groups .

  • Divergences: CADA compounds feature 12-membered macrocycles, whereas this compound’s tricyclic system may confer distinct conformational rigidity .

Future Research Directions

Target Identification

High-throughput screening against protein libraries could identify binding partners, prioritizing kinases or GPCRs. Molecular docking studies may predict interactions with HIV gp120 or CD4 receptors, inspired by CADA mechanisms .

Synthetic Methodology

Leveraging asymmetric catalysis, as demonstrated in γ-butyrolactone synthesis , could enantioselectively construct chiral centers within the tricyclic framework.

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